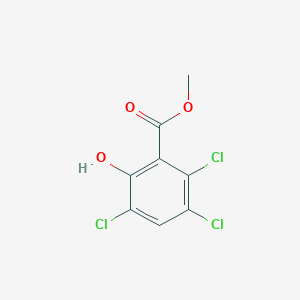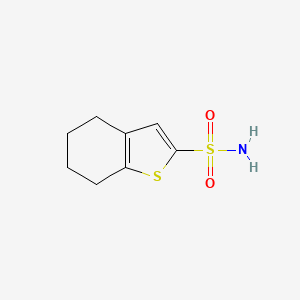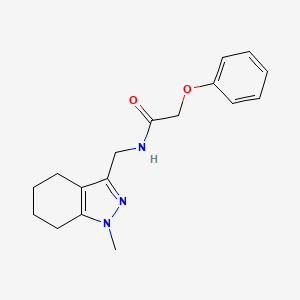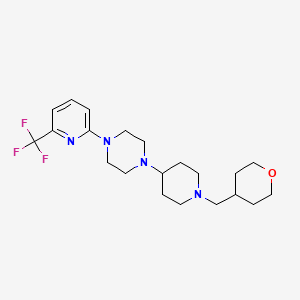![molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3](/img/structure/B2702126.png)
6,7-dimethyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .Physical And Chemical Properties Analysis
Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6H-Indolo[2,3-b]quinoxalines, including 6,7-dimethyl variants, are synthesized through condensation processes involving isatin and 5-nitroisatin with o-phenylenediamine. These compounds can undergo various chemical reactions, such as alkylation, to form quaternary salts, which are further converted to perchlorates and oxidized. The structure of these compounds is typically confirmed using IR and NMR spectra and elemental analyses (Shulga & Shulga, 2020).
Antiviral Applications
Certain derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated potent antiviral activity against viruses like herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The mechanism of antiviral action involves DNA intercalation, disrupting vital steps for viral uncoating (Harmenberg et al., 1991).
Drug-DNA Interaction Studies
Studies using NMR have been conducted to understand the interactions between 6H-indolo[2,3-b]quinoxaline derivatives and DNA, particularly focusing on their binding and intercalation properties. These studies have provided insights into the base-specific interactions and drug-induced changes in DNA structure (Patel, Bergman, & Gräslund, 1991).
Electronic and Optical Properties
Research on triarylamines based on 6H-indolo[2,3-b]quinoxaline has explored their electronic absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds exhibit varying emission spectra depending on the nature of the peripheral amines, contributing to their potential applications in electronics and photonics (Thomas & Tyagi, 2010).
Anticancer Research
Derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and studied for their potential as anticancer agents. These compounds act as DNA intercalators, and some derivatives have shown significant activity against cancer cell lines like human leukemia (HL-60). Quantitative structure-activity relationship (QSAR) studies suggest that certain structural modifications can enhance cytotoxic potency (Moorthy, Karthikeyan, & Trivedi, 2010).
Photostability and Therapeutic Potential
Studies on the thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex have been crucial in understanding the anticancer, antiviral, and other pharmacological activities of these compounds. The stability depends on substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Applications in Organic Electronics
Research has been conducted on indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons, focusing on their synthesis, optical spectra, and electroluminescence. These studies explore their potential applications in organic electronics, particularly as materials in organic light-emitting diodes (OLEDs) (Tyagi, Venkateswararao, & Thomas, 2011).
Wirkmechanismus
Target of Action
The primary target of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities due to its ability to intercalate into the DNA helix .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix, disrupting processes vital for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix affects the biochemical pathways involved in DNA replication . This disruption can lead to downstream effects such as the inhibition of cell division and growth, contributing to its antiviral and antitumor activities .
Pharmacokinetics
Its high thermal stability and solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in the death of tumor cells or the inhibition of viral replication, contributing to its antitumor and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances its thermal stability significantly . Furthermore, its stability and solubility can be influenced by the solvent used, as indicated by its high solubility in acetonitrile .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The mechanism of pharmacological action exerted by 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its derivatives is predominantly DNA intercalation . This intercalation disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .
Cellular Effects
This compound has been shown to inhibit the release of reactive oxygen species from human neutrophils . This inhibition is not achieved through direct oxygen radical scavenger activity of this compound, and the compound has no immediate effects on the activity of the assembled oxidase .
Molecular Mechanism
The mechanism of antiviral and cytotoxic activity of this compound involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication . This intercalation is predominantly the mechanism of pharmacological action exerted by these compounds .
Temporal Effects in Laboratory Settings
The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities . This thermal stability depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .
Eigenschaften
IUPAC Name |
6,7-dimethylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOQFOGBFURFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2702044.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2702050.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2702052.png)


![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)
![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime](/img/structure/B2702058.png)



